molecular formula C6H13ClFNO B2616451 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-26-1

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride

Cat. No.: B2616451
CAS No.: 2344685-26-1
M. Wt: 169.62
InChI Key: XROVYCUNDYQYBC-KYOXOEKESA-N
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Description

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C6H14ClFNO

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated cyclobutyl ring can interact with biological macromolecules, providing insights into enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts unique properties such as increased stability and resistance to degradation, making it suitable for use in coatings, adhesives, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the following steps:

    Cyclobutyl Formation: The initial step involves the formation of a cyclobutyl ring, which can be achieved through cyclization reactions.

    Aminomethylation: The aminomethyl group is introduced via a nucleophilic substitution reaction using reagents like formaldehyde and ammonia.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Formaldehyde, ammonia, hydrochloric acid

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclobutyl derivatives

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Aminomethyl)cyclobutyl]methanol;hydrochloride
  • [3-(Aminomethyl)-3-chlorocyclobutyl]methanol;hydrochloride
  • [3-(Aminomethyl)-3-bromocyclobutyl]methanol;hydrochloride

Uniqueness

Compared to its analogs, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it more effective in certain applications, such as drug development and material science, where these properties are advantageous.

Properties

IUPAC Name

[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROVYCUNDYQYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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